molecular formula C24H27N3O2S B15167220 4-tert-Butyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide CAS No. 606133-48-6

4-tert-Butyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide

Cat. No.: B15167220
CAS No.: 606133-48-6
M. Wt: 421.6 g/mol
InChI Key: CUHRJNVUBFLSMO-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide is a complex organic compound that features a combination of several functional groups, including a tert-butyl group, an imidazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, which is then linked to a naphthalene moiety. The resulting intermediate is further reacted with a sulfonamide derivative to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the sulfonamide group results in the corresponding amine.

Scientific Research Applications

4-tert-Butyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The sulfonamide group can interact with proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butyl-N-[3-(1H-imidazol-2-yl)propyl]benzene-1-sulfonamide: Similar structure but lacks the naphthalene moiety.

    N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide: Similar structure but lacks the tert-butyl group.

Uniqueness

4-tert-Butyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide is unique due to the presence of both the naphthalene and tert-butyl groups, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

606133-48-6

Molecular Formula

C24H27N3O2S

Molecular Weight

421.6 g/mol

IUPAC Name

N-[3-(1H-benzo[f]benzimidazol-2-yl)propyl]-4-tert-butylbenzenesulfonamide

InChI

InChI=1S/C24H27N3O2S/c1-24(2,3)19-10-12-20(13-11-19)30(28,29)25-14-6-9-23-26-21-15-17-7-4-5-8-18(17)16-22(21)27-23/h4-5,7-8,10-13,15-16,25H,6,9,14H2,1-3H3,(H,26,27)

InChI Key

CUHRJNVUBFLSMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCCC2=NC3=CC4=CC=CC=C4C=C3N2

Origin of Product

United States

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